molecular formula C20H19N7O2S2 B3889036 N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B3889036
M. Wt: 453.5 g/mol
InChI Key: AJCNOBWLDJRIPV-UHFFFAOYSA-N
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Description

N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine (CAS: 298687-53-3) is a triazine derivative featuring two 4-methoxyphenylamino groups at positions 2 and 4 of the triazine core, with a 5-methyl-1,3,4-thiadiazole-2-sulfanyl substituent at position 4. Its molecular formula is C₂₁H₂₁N₇O₂S₂, with a molecular weight of 453.5 g/mol.

Properties

IUPAC Name

2-N,4-N-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2S2/c1-12-26-27-20(30-12)31-19-24-17(21-13-4-8-15(28-2)9-5-13)23-18(25-19)22-14-6-10-16(29-3)11-7-14/h4-11H,1-3H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCNOBWLDJRIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Core

The 1,3,5-triazine scaffold undergoes nucleophilic substitution reactions at positions activated by electron-withdrawing groups. The sulfanyl-thiadiazole substituent at position 6 enhances electrophilicity, enabling displacement reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Thiol substitutionAliphatic/aryl thiols, basic medium6-substituted triazine derivatives60-75%

For example, treatment with 4-methoxythiophenol under alkaline conditions replaces the existing sulfanyl group, forming bis(4-methoxyphenyl)-6-(arylthio)triazine derivatives .

Cyclization Reactions Involving the Thiadiazole Moiety

The 1,3,4-thiadiazole component participates in cyclization under acidic conditions, forming fused heterocycles. Concentrated sulfuric acid promotes intramolecular cyclization by protonating nitrogen atoms, enhancing sulfur nucleophilicity:

ThiosemicarbazideH2SO41,3,4-Thiadiazole+H2O\text{Thiosemicarbazide} \xrightarrow{\text{H}_2\text{SO}_4} \text{1,3,4-Thiadiazole} + \text{H}_2\text{O}

This mechanism is critical in synthesizing derivatives like 5-(4-(5,6-dimethylbenzimidazol-2-yl)phenyl)-1,3,4-thiadiazole-2-amine (IC50_{50} = 1.78 μM against MCF-7) .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentProductApplication
H2_2O2_2 (30%)SulfoxideEnhanced solubility in polar solvents
KMnO4_4 (acidic)SulfoneIncreased metabolic stability

Oxidation modifies electronic properties, influencing binding affinity to biological targets like tubulin (docking score: -9.2 kcal/mol) .

Hydrolysis of Methoxy Groups

The 4-methoxyphenyl groups undergo demethylation under strong acidic or basic conditions, generating phenolic derivatives:

\text{Ar-OCH}_3 \xrightarrow{\text{HBr (48%)}} \text{Ar-OH} + \text{CH}_3\text{Br}

Phenolic products exhibit improved hydrogen-bonding capacity, potentially enhancing interactions with kinase domains (e.g., EGFR inhibition) .

Condensation with Carbonyl Compounds

The primary amino groups at positions 2 and 4 react with aldehydes or ketones to form Schiff bases, which are intermediates for metal complexes:

NH2+RCHON=CHR+H2O\text{NH}_2 + \text{RCHO} \rightarrow \text{N=CHR} + \text{H}_2\text{O}

These complexes (e.g., Cu(II)-Schiff base adducts) show enhanced anticancer activity (IC50_{50} = 8 μM vs. HCT116) .

Electrophilic Aromatic Substitution

Electron-rich aromatic rings (e.g., 4-methoxyphenyl) undergo nitration or halogenation:

ReactionConditionsMajor Product
NitrationHNO3_3, H2_2SO4_43-Nitro-4-methoxyphenyltriazine
BrominationBr2_2, FeBr3_33-Bromo-4-methoxyphenyltriazine

Nitrated derivatives demonstrate improved π-stacking interactions in DNA intercalation assays .

Biological Alkylation

In cellular environments, the thiadiazole sulfur reacts with glutathione (GSH), forming conjugates that modulate detoxification pathways:

Thiadiazole-SH+GSHThiadiazole-SSG+H2O\text{Thiadiazole-SH} + \text{GSH} \rightarrow \text{Thiadiazole-SSG} + \text{H}_2\text{O}

This reactivity correlates with pro-apoptotic effects in MDA-MB-231 cells (IC50_{50} = 15.6 μM) .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C-S bond in the sulfanyl-thiadiazole group, generating thiyl radicals:

R-S-R’hνR- +R’S- \text{R-S-R'} \xrightarrow{h\nu} \text{R- } + \text{R'S- }

Radical intermediates participate in chain reactions, useful in photodynamic therapy applications .

Key Research Findings

  • Structure-Activity Relationship (SAR): Electron-withdrawing substituents on the thiadiazole ring enhance cytotoxicity (e.g., 4-Cl-phenyl analogs show IC50_{50} = 0.28 μg/mL) .

  • Molecular Docking: The compound binds to tubulin’s colchicine site (binding energy: -8.5 kcal/mol), disrupting microtubule assembly .

  • Synthetic Yield Optimization: Microwave-assisted synthesis reduces reaction time by 70% while maintaining yields >80% .

This comprehensive analysis underscores the compound’s versatility in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies regarding its anticancer properties. Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against several cancer cell lines.

Key Findings:

  • Cytotoxic Effects : Studies have demonstrated that compounds similar to N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine possess IC50 values ranging from 0.28 to 10 µg/mL against breast (MCF-7) and lung cancer (A549) cell lines. These values indicate a high level of potency against these cancer types .
  • Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. For instance, docking studies have suggested interactions between these compounds and tubulin, which is crucial for cell division .
  • Selectivity for Cancer Cells : Some studies have reported that these compounds exhibit selectivity for cancer cells over normal cells, suggesting a potential for reduced side effects in therapeutic applications .

Drug Development Potential

The unique structure of this compound positions it as a candidate for further development in pharmaceutical applications.

Applications in Drug Design:

  • Lead Compound : Due to its structural characteristics and biological activity, it can serve as a lead compound for the synthesis of new anticancer agents.
  • Combination Therapies : Its potential synergistic effects with other chemotherapeutic agents could be explored to enhance efficacy and overcome resistance mechanisms in cancer therapy .
  • Novel Formulations : The compound may also be investigated for use in novel drug delivery systems that improve bioavailability and targeted delivery to tumor sites.

Material Science Applications

Beyond medicinal chemistry, there is potential for this compound in materials science.

Potential Uses:

  • Organic Electronics : The compound's electronic properties could be utilized in the development of organic semiconductors or photovoltaic materials.
  • Sensors : Its chemical reactivity may allow for applications in sensor technologies where detection of specific analytes is required.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various thiadiazole derivatives including this compound:

  • Objective : To assess cytotoxicity against multiple cancer cell lines.
  • Methodology : Cell viability assays were conducted using MTT assays across different concentrations.
  • Results : Significant inhibition of cell growth was observed with IC50 values indicating high efficacy against targeted cancer types.

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR study was performed to understand how modifications to the thiadiazole ring influence anticancer activity:

  • Objective : To identify key structural features that enhance cytotoxicity.
  • Findings : Certain substituents on the phenyl rings were found to significantly affect the potency of the compounds against specific cancer cell lines.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiadiazolyl group may interact with metal ions in enzymes, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazine Core

N,N'-bis(2,4-dichlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine (CAS: 351337-46-7)
  • Structure : Replaces methoxyphenyl groups with 2,4-dichlorophenyl moieties.
  • Molecular Weight : 531.27 g/mol.
  • Key Differences : Chlorine substituents increase electronegativity and reduce steric hindrance compared to methoxy groups. This enhances reactivity in electrophilic substitutions but lowers lipophilicity (predicted XLogP3 ~4.8). Applications may differ due to altered bioavailability and toxicity profiles .
6-(1H-Benzimidazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS: 303207-01-4)
  • Structure : Substitutes thiadiazole with benzimidazole.
  • Molecular Weight : 485.5 g/mol.
  • Key Differences: The benzimidazole group introduces additional hydrogen-bonding sites (NH groups), improving interactions with biological targets like enzymes or DNA.
6-[(5-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS: 522660-41-9)
  • Structure : Features a phenyl-substituted triazole sulfanyl group.
  • Molecular Weight : 406.46 g/mol.

Comparison with Herbicidal Triazines

Prometryn (CAS: 7287-19-6)
  • Structure: 2,4-Bis(isopropylamino)-6-methylthio-1,3,5-triazine.
  • Molecular Weight : 241.36 g/mol.
  • Key Differences: Simpler substituents (isopropylamino and methylthio) enhance herbicidal activity by facilitating uptake in plants. The target compound’s methoxyphenyl and thiadiazole groups reduce phytotoxicity but may improve selectivity in non-agricultural applications (e.g., antifungal agents) .
Simetryn (CAS: 1014-70-6)
  • Structure: 2,4-Bis(ethylamino)-6-methylthio-1,3,5-triazine.
  • Molecular Weight : 213.3 g/mol.
  • Key Differences: Ethylamino groups increase water solubility compared to methoxyphenyl substituents. Simetryn’s lower molecular weight and polar nature make it more mobile in soil, whereas the target compound’s lipophilicity suggests persistence in lipid-rich environments .

Physicochemical and Environmental Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų) Applications
Target Compound 453.5 5.2 2 161 Pharmaceuticals
N,N'-bis(2,4-dichlorophenyl) 531.27 ~4.8 2 161 Agrochemistry
Prometryn 241.36 3.1 2 96 Herbicide
6-(Benzimidazolyl) Analog 485.5 4.5 4 181 Anticancer research

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be monitored?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution on the 1,3,5-triazine core. A validated approach for analogous triazines involves:

Core Functionalization: Reacting cyanuric chloride with 4-methoxyaniline to introduce the N,N'-bis(4-methoxyphenyl) groups under controlled pH (6–7) and low temperature (0–5°C) to minimize side reactions .

Thiadiazole Sulfanyl Incorporation: Coupling the 5-methyl-1,3,4-thiadiazole-2-thiol moiety via a sulfide linkage. This step often requires anhydrous DMF as a solvent, potassium carbonate as a base, and heating (50–60°C) for 18–24 hours .
Key Intermediates to Monitor:

  • Intermediate A: 6-chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (confirmed by LC-MS for Cl retention).
  • Intermediate B: Thiol-activated thiadiazole precursor (verified via FT-IR for -SH stretching at ~2550 cm⁻¹).
    Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final product.

Basic: How can researchers address solubility limitations in aqueous systems during in vitro assays?

Methodological Answer:
The compound’s limited water solubility (common in triazine derivatives ) can be mitigated by:

Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to maintain biocompatibility. Pre-test solvent toxicity in control assays.

Nanoparticle Formulation: Employ liposomal encapsulation or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability. Optimize particle size (100–200 nm) via dynamic light scattering (DLS) .

Structural Derivatization: Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions (e.g., methoxy phenyl rings) without disrupting pharmacophore activity .

Advanced: What strategies optimize reaction yields during thiadiazole sulfanyl group introduction?

Methodological Answer:
Yield optimization for this step requires:

Design of Experiments (DoE): Use a 3-factor (temperature, reaction time, base equivalence) central composite design to identify optimal conditions. Response surface modeling can predict maximum yield regions .

Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

Byproduct Analysis: Characterize side products (e.g., disulfide formation) via HPLC-MS and adjust stoichiometry to minimize competing reactions .
Typical Yield Range: 60–75% under optimized conditions .

Advanced: How can structural analogs be systematically designed to explore SAR in anticancer activity?

Methodological Answer:

Substitution Patterns:

  • Triazine Core: Replace chlorine/methoxy groups with halogens (F, Br) or electron-withdrawing groups (NO₂) to modulate electron density.
  • Thiadiazole Ring: Vary alkyl substituents (e.g., ethyl, propyl) at the 5-position to alter steric and electronic profiles .

In Silico Modeling: Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., EGFR, tubulin) to prioritize analogs with predicted high binding affinity.

Biological Validation: Screen analogs in cell viability assays (MTT) and compare IC₅₀ values. Use cluster analysis to correlate structural features with potency .

Advanced: What analytical techniques characterize byproducts from thiadiazole coupling?

Methodological Answer:

High-Resolution LC-MS: Detect disulfide byproducts (e.g., dimerized thiadiazole) via exact mass analysis (error < 2 ppm).

NMR Spectroscopy: Use ¹H-¹³C HSQC to identify cross-peaks indicative of incomplete substitution (e.g., residual chloro-triazine signals at δ 160–165 ppm in ¹³C NMR).

HPLC-PDA: Monitor reaction progress with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Adjust retention times to resolve intermediates .

Advanced: How can resistance mechanisms to this compound be investigated in cancer cell lines?

Methodological Answer:

Resistance Induction: Culture cells (e.g., MCF-7, HeLa) under incremental drug pressure (IC₁₀ to IC₉₀) over 6–8 weeks. Validate resistance via dose-response curves.

Omics Profiling: Perform RNA-seq or proteomics to identify upregulated efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., glutathione-S-transferase).

Combination Therapy: Co-administer with P-gp inhibitors (e.g., verapamil) or ROS-inducing agents (e.g., ascorbate) to sensitize resistant lines .

Advanced: What computational methods predict metabolic stability of this compound?

Methodological Answer:

Metabolite Prediction: Use software (e.g., MetaSite) to simulate cytochrome P450-mediated oxidation sites (e.g., demethylation of methoxy groups).

MD Simulations: Run 100-ns molecular dynamics trajectories in a lipid bilayer to assess membrane permeability (logP > 3 suggests favorable absorption).

ADMET Profiling: Calculate physicochemical descriptors (e.g., topological polar surface area < 90 Ų for blood-brain barrier penetration) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

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